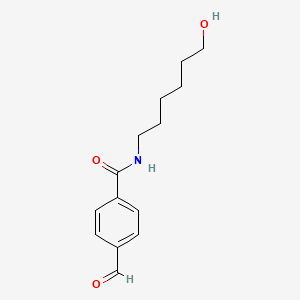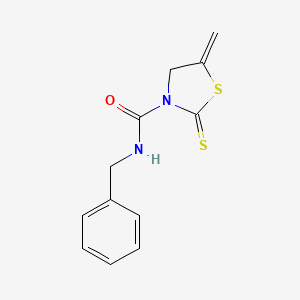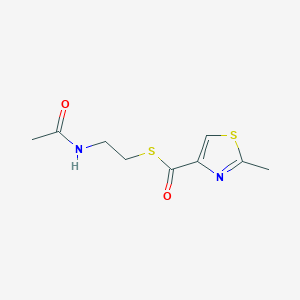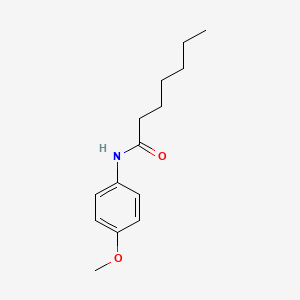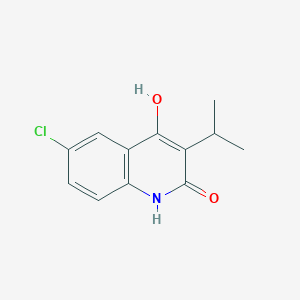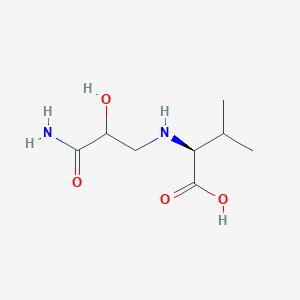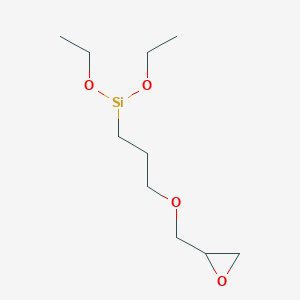
CID 22288022
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by the presence of an epoxy group and a silane group, making it a versatile chemical used in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethoxy{3-[(oxiran-2-yl)methoxy]propyl}silane typically involves the reaction of 3-chloropropyltriethoxysilane with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with a dehydrohalogenating agent to yield the final product .
Industrial Production Methods
Industrial production of diethoxy{3-[(oxiran-2-yl)methoxy]propyl}silane follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Diethoxy{3-[(oxiran-2-yl)methoxy]propyl}silane undergoes various chemical reactions, including:
Oxidation: The epoxy group can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The silane group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the silane group under mild conditions.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Silane derivatives with various functional groups
Scientific Research Applications
Diethoxy{3-[(oxiran-2-yl)methoxy]propyl}silane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethoxy{3-[(oxiran-2-yl)methoxy]propyl}silane involves the interaction of its functional groups with various molecular targets. The epoxy group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. The silane group can undergo hydrolysis and condensation reactions, forming siloxane bonds that contribute to the compound’s adhesive properties .
Comparison with Similar Compounds
Similar Compounds
- [3-(2,3-epoxypropoxy)propyl]trimethoxysilane
- [3-(2,3-epoxypropoxy)propyl]triethoxysilane
- [3-(2,3-epoxypropoxy)propyl]methyldiethoxysilane
Uniqueness
Diethoxy{3-[(oxiran-2-yl)methoxy]propyl}silane is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it particularly useful in applications requiring strong adhesion and chemical resistance .
Properties
Molecular Formula |
C10H21O4Si |
|---|---|
Molecular Weight |
233.36 g/mol |
InChI |
InChI=1S/C10H21O4Si/c1-3-13-15(14-4-2)7-5-6-11-8-10-9-12-10/h10H,3-9H2,1-2H3 |
InChI Key |
UPSFCWVUXBJLFX-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCOCC1CO1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7,8-Dimethoxy-4-methyl-1H-indeno[1,2-b]pyridine-5,9-dione](/img/structure/B14243811.png)
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14243817.png)

![N-Cyclohexyl-N-methyl-4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14243834.png)
![N-(3,4,5-Tris{[11-(acryloyloxy)undecyl]oxy}benzoyl)-L-alanine](/img/structure/B14243836.png)
